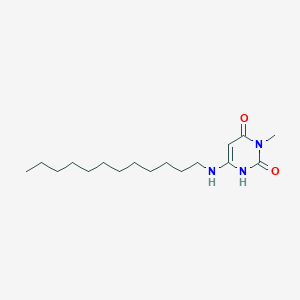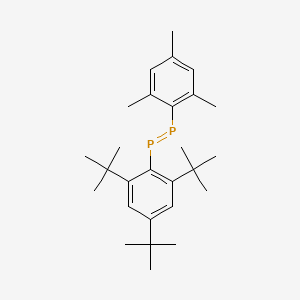![molecular formula C9H9FS B14421109 1-Fluoro-4-[2-(methylsulfanyl)ethenyl]benzene CAS No. 82525-09-5](/img/structure/B14421109.png)
1-Fluoro-4-[2-(methylsulfanyl)ethenyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Fluoro-4-[2-(methylsulfanyl)ethenyl]benzene is an organic compound that features a benzene ring substituted with a fluoro group and a 2-(methylsulfanyl)ethenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Fluoro-4-[2-(methylsulfanyl)ethenyl]benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the reaction of 1-fluoro-4-iodobenzene with 2-(methylsulfanyl)ethenyl magnesium bromide under palladium-catalyzed cross-coupling conditions. The reaction typically requires a palladium catalyst, such as palladium(II) acetate, and a phosphine ligand, such as triphenylphosphine, in the presence of a base like potassium carbonate .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-Fluoro-4-[2-(methylsulfanyl)ethenyl]benzene undergoes various types of chemical reactions, including:
Reduction: The fluoro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other nucleophiles, such as hydroxide ions, under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Sodium hydroxide, potassium hydroxide
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Benzene derivatives with hydrogen replacing the fluoro group
Substitution: Hydroxy-substituted benzene derivatives
Wissenschaftliche Forschungsanwendungen
1-Fluoro-4-[2-(methylsulfanyl)ethenyl]benzene has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-Fluoro-4-[2-(methylsulfanyl)ethenyl]benzene involves its interaction with molecular targets through its functional groups. The fluoro group can participate in hydrogen bonding and dipole-dipole interactions, while the methylsulfanyl group can undergo oxidation-reduction reactions. These interactions can influence the compound’s reactivity and its ability to interact with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Fluoro-4-(methylsulfonyl)benzene: Similar structure but with a sulfonyl group instead of a methylsulfanyl group.
1-Ethenyl-4-fluorobenzene: Similar structure but with an ethenyl group instead of a 2-(methylsulfanyl)ethenyl group.
Uniqueness
1-Fluoro-4-[2-(methylsulfanyl)ethenyl]benzene is unique due to the presence of both a fluoro group and a 2-(methylsulfanyl)ethenyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties, such as enhanced reactivity and potential for diverse chemical transformations .
Eigenschaften
CAS-Nummer |
82525-09-5 |
|---|---|
Molekularformel |
C9H9FS |
Molekulargewicht |
168.23 g/mol |
IUPAC-Name |
1-fluoro-4-(2-methylsulfanylethenyl)benzene |
InChI |
InChI=1S/C9H9FS/c1-11-7-6-8-2-4-9(10)5-3-8/h2-7H,1H3 |
InChI-Schlüssel |
NHTVTMKQEXDCQL-UHFFFAOYSA-N |
Kanonische SMILES |
CSC=CC1=CC=C(C=C1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[1-Hydroxy-4-(4-hydroxyphenyl)cyclohexyl]butanoic acid](/img/structure/B14421038.png)
![2-(2-Bromophenyl)-N-[2-(4-chlorophenyl)butan-2-yl]acetamide](/img/structure/B14421039.png)
![2,3,5,7,8-Pentaphenylpyrido[3,4-b]pyrazine](/img/structure/B14421043.png)

![2-[3-(1,3-Dithiolan-2-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14421050.png)
![(1R,5R,6R,9R,10R,12S,16R,18S,20R,22R,23S)-3,9,23-trihydroxy-22-methoxy-1,5,20-trimethyl-6-(5-oxo-2H-furan-3-yl)-11,17,19,24-tetraoxaheptacyclo[12.12.0.02,10.05,9.010,12.016,25.018,23]hexacos-14-en-4-one](/img/structure/B14421054.png)


![2-(azepan-1-ium-1-yl)ethyl N-[2-(pentoxymethyl)phenyl]carbamate;chloride](/img/structure/B14421078.png)

![4-{[(4-Chlorophenyl)methyl]sulfanyl}phenol](/img/structure/B14421087.png)


